1-[4-(4-Methoxyphenoxy)butoxy]-4-nitrobenzene
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Overview
Description
1-[4-(4-Methoxyphenoxy)butoxy]-4-nitrobenzene is an organic compound that features a nitrobenzene core with a methoxyphenoxybutoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxyphenoxy)butoxy]-4-nitrobenzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-nitrophenol: This can be achieved through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Etherification: The 4-nitrophenol is then reacted with 4-(4-methoxyphenoxy)butyl bromide in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxyphenoxy)butoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted under certain conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Reduction: 1-[4-(4-Methoxyphenoxy)butoxy]-4-aminobenzene.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
1-[4-(4-Methoxyphenoxy)butoxy]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenoxy)butoxy]-4-nitrobenzene largely depends on its chemical reactivity. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. This property can be exploited in various chemical reactions to form new compounds. Additionally, the methoxyphenoxybutoxy group can interact with biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Methoxyphenoxy)butoxy]-3-methylbenzene
- 1-methoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene
Uniqueness
1-[4-(4-Methoxyphenoxy)butoxy]-4-nitrobenzene is unique due to the presence of both a nitro group and a methoxyphenoxybutoxy substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-15-8-10-17(11-9-15)23-13-3-2-12-22-16-6-4-14(5-7-16)18(19)20/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVWATMWPUYUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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